4,5-Dimethyl-oxazole-2-carboxylic acid
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Overview
Description
4,5-Dimethyl-oxazole-2-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anionic Synthesis of Aromatic Carboxyl Functionalized Polymers
Summers and Quirk (1996) described the synthesis of ω-oxazolyl polystyrene through the reaction of poly(styryl)lithium with 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole in toluene/tetrahydrofuran at -78°C. This method efficiently produces aromatic carboxyl chain-end functionalized polystyrene, showcasing the utility of 4,5-dimethyl-oxazole derivatives in polymer chemistry for creating functionalized materials with potential applications in various industrial and research fields (Summers & Quirk, 1996).
Activated Carboxylates from the Photooxygenation of Oxazoles
Wasserman et al. (1981) explored the use of oxazoles as precursors for activated carboxylic acids. Their study demonstrated that oxazoles, when reacted with singlet oxygen, form triamides which can undergo nucleophilic attack to yield various macrolides, including recifeiolide and curvularin. This research underscores the significance of 4,5-dimethyl-oxazole derivatives in synthesizing complex organic molecules, offering a method to construct activated carboxylates for further chemical transformations (Wasserman, Gambale, & Pulwer, 1981).
Synthesis and Transformations of Derivatives
Prokopenko et al. (2010) focused on synthesizing methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These compounds were used for further transformations, highlighting the versatility of 4,5-dimethyl-oxazole derivatives in organic synthesis, particularly in introducing various functional groups and constructing complex molecular architectures (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Future Directions
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are often investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the sources will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Mechanism of Action
Mode of Action
Oxazole derivatives are known to interact with various biological targets, suggesting that this compound may have a similar mode of action .
Biochemical Pathways
Oxazole derivatives are known to interact with various biochemical pathways, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
4,5-dimethyl-1,3-oxazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3-4(2)10-5(7-3)6(8)9/h1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTLPEBBGGPJQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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